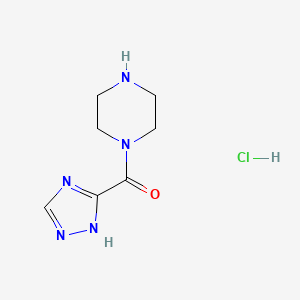

Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

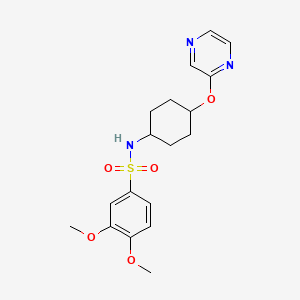

Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride is a chemical compound with the following structure: . It belongs to the class of triazole derivatives and contains both a piperazine ring and a triazole ring. The hydrochloride salt form enhances its solubility in water.

Synthesis Analysis

The synthesis of this compound involves the reaction of a piperazine derivative (such as 4-(phenylsulfonyl)piperazin-1-yl) with a 1H-1,2,4-triazol-3-yl ketone (methanone) moiety. Specific synthetic routes and conditions may vary, but the general approach combines these two building blocks to form the desired compound .Molecular Structure Analysis

The molecular formula of Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride is C21H23FN5O3S·HCl. It consists of a piperazine ring, a triazole ring, and a phenylsulfonyl group. The compound’s molecular weight is approximately 444.15 g/mol .Aplicaciones Científicas De Investigación

- The 1,2,4-triazole scaffold has significant antibacterial properties. Researchers have explored derivatives of this compound for their ability to combat drug-resistant bacterial strains. These derivatives could serve as potential antimicrobial agents, especially in the face of increasing microbial resistance .

- Although not naturally occurring, 1,2,3-triazoles (similar to 1,2,4-triazoles) have found broad applications. In the context of antiviral research, the replacement of nucleobases with triazole derivatives has proven effective. These modifications enhance the antiviral activity of compounds, making them promising candidates for drug discovery .

- 1,2,3-triazoles have applications in polymer chemistry and materials science. They contribute to the development of novel materials with tailored properties, such as improved mechanical strength or biocompatibility .

- Novel bis alkynes containing di-substituted triazoles have been synthesized and evaluated for anticancer activity. These compounds exhibit promising effects against cancer cells, highlighting their potential in oncology research .

Antibacterial Activity

Antiviral Potential

Polymer Chemistry and Materials Science

Anticancer Potential

Mecanismo De Acción

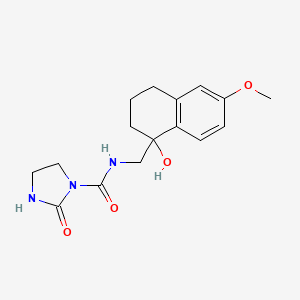

Research suggests that this compound exhibits cytotoxic activity against cancer cell lines (e.g., BT-474) . It induces apoptosis (programmed cell death) in BT-474 cells, likely through tubulin polymerization inhibition. Molecular modeling studies indicate that it binds to the colchicine binding site of tubulin .

Physical and Chemical Properties Analysis

Propiedades

IUPAC Name |

piperazin-1-yl(1H-1,2,4-triazol-5-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O.ClH/c13-7(6-9-5-10-11-6)12-3-1-8-2-4-12;/h5,8H,1-4H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFWHSOJLLBHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC=NN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)

![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)

![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2706194.png)

![2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2706196.png)

![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)

![4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde](/img/structure/B2706199.png)